molecular formula C8H8N4 B3388514 3-(2H-1,2,3-triazol-4-yl)aniline CAS No. 876343-39-4

3-(2H-1,2,3-triazol-4-yl)aniline

Cat. No.: B3388514
CAS No.: 876343-39-4
M. Wt: 160.18 g/mol
InChI Key: WSRYWQPIUCQKLN-UHFFFAOYSA-N
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Description

Contextual Significance of 1,2,3-Triazole-Aniline Derivatives in Organic Chemistry

The 1,2,3-triazole core is a five-membered heterocyclic ring containing three nitrogen atoms. This structural motif has become increasingly important in various fields of chemistry, particularly after the development of efficient and regioselective synthesis methods like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". irjrr.comnih.gov This reaction allows for the reliable formation of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide (B81097). irjrr.com The resulting triazole ring is exceptionally stable to metabolic degradation, oxidation, and reduction, making it an ideal scaffold in medicinal chemistry. itmedicalteam.plresearchgate.net

The significance of 1,2,3-triazole derivatives is underscored by their diverse biological activities, which include antimicrobial, anticancer, anti-inflammatory, antiviral, and antifungal properties. nih.govtandfonline.com The triazole ring can act as a pharmacophore, a structural unit responsible for a molecule's biological activity. nih.gov It can also serve as a linker to connect different molecular fragments, creating hybrid molecules with potentially enhanced therapeutic effects. nih.govmdpi.com The ability of the 1,2,3-triazole ring to form hydrogen bonds and engage in dipole-dipole interactions contributes to its capacity to bind to biological targets. mdpi.com

The aniline (B41778) moiety, a benzene (B151609) ring substituted with an amino group, is a fundamental building block in organic synthesis and is present in a vast number of pharmaceuticals and other functional materials. The combination of the 1,2,3-triazole ring with an aniline fragment in compounds like 3-(2H-1,2,3-triazol-4-yl)aniline creates a molecule with a rich chemical character, offering multiple sites for further functionalization and interaction.

Overview of Research Trajectories for the Compound Class

Research into 1,2,3-triazole-aniline derivatives is following several key trajectories, primarily driven by their potential applications in medicinal chemistry and materials science.

Medicinal Chemistry: A major focus of research is the synthesis and biological evaluation of new 1,2,3-triazole-aniline derivatives as potential therapeutic agents. tandfonline.comnih.gov Scientists are designing and creating libraries of these compounds to screen for a wide range of pharmacological activities. nih.gov For instance, studies have shown that certain 1,2,3-triazole derivatives exhibit significant anticancer activity against various cancer cell lines. tandfonline.comnih.gov The modular nature of their synthesis allows for systematic modifications to the aniline and triazole portions of the molecule to optimize activity and explore structure-activity relationships.

Catalysis and Synthesis: The development of novel and more efficient synthetic methods for creating 1,2,3-triazoles remains an active area of research. itmedicalteam.plorganic-chemistry.org While the CuAAC reaction is highly effective, researchers are exploring alternative catalytic systems, including those based on other metals like ruthenium, as well as metal-free reaction conditions. itmedicalteam.pl These efforts aim to improve the regioselectivity, yield, and substrate scope of the cycloaddition reaction.

Materials Science: The unique photophysical properties of some 1,2,3-triazole derivatives are being investigated for applications in materials science. For example, N-2-aryl-1,2,3-triazole derivatives have been developed as a new class of fluorophores that emit in the UV/blue light range. wvu.edu The electronic properties of these compounds, influenced by the interplay between the triazole and aryl (in this case, aniline) rings, make them promising candidates for use in organic light-emitting diodes (OLEDs) and other electronic devices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2H-triazol-4-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-7-3-1-2-6(4-7)8-5-10-12-11-8/h1-5H,9H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRYWQPIUCQKLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 2h 1,2,3 Triazol 4 Yl Aniline and Analogues

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approaches

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," offering a highly efficient and reliable method for the synthesis of 1,2,3-triazoles. nih.govcreative-biolabs.com This reaction involves the coupling of an azide (B81097) with a terminal alkyne, catalyzed by a copper(I) species, to selectively produce the 1,4-disubstituted triazole isomer. rsc.orgnih.gov

Regioselective Synthesis of 1,4-Disubstituted Triazoles

A key advantage of the CuAAC reaction is its exceptional regioselectivity, yielding almost exclusively 1,4-disubstituted 1,2,3-triazoles. rsc.orgnih.gov This is a significant improvement over the thermal Huisgen 1,3-dipolar cycloaddition, which typically results in a mixture of 1,4- and 1,5-regioisomers. nih.gov The synthesis of 3-(2H-1,2,3-triazol-4-yl)aniline and its analogs often starts with the appropriate aniline (B41778) propargyloxy derivatives. These are prepared by alkylating isomeric hydroxyacetanilides with propargyl bromide, followed by the removal of the amino group's protecting group. researchgate.net The subsequent cycloaddition with a suitable azide in the presence of a copper catalyst affords the desired 1,4-disubstituted triazole. researchgate.net The reaction's high regioselectivity is attributed to the mechanism involving a copper acetylide intermediate. organic-chemistry.org

The CuAAC reaction is robust and compatible with a wide array of functional groups, and it can be conducted in various solvents, including water. organic-chemistry.orgbioclone.net This versatility allows for the synthesis of a diverse library of triazole derivatives. For instance, various aryl terminal alkynes and electron-deficient azides like azidoformates have been successfully coupled using a commercial [Cu(CH₃CN)₄]PF₆ catalyst under mild conditions to form regioselective 1,4-disubstituted 1,2,3-triazoles. nih.govacs.org

Catalytic Systems and Reaction Condition Optimization

The efficiency of the CuAAC reaction is heavily influenced by the catalytic system and reaction conditions. The active catalyst is the copper(I) ion, which can be generated in situ from copper(II) salts, such as CuSO₄·5H₂O, using a reducing agent like sodium ascorbate. nih.gov This approach conveniently circumvents the need for handling potentially unstable Cu(I) salts.

A variety of copper catalysts and ligands have been explored to optimize the reaction. For example, a humic acid-based nanomagnetic copper(II) composite has been developed as an eco-friendly and recoverable catalyst for the three-component click reaction of an alkyl halide, sodium azide, and a terminal alkyne. researchgate.net Functionalized N-heterocyclic carbene (NHC)-based polynuclear copper(I) complexes have also demonstrated high catalytic activity, enabling quantitative formation of 1,4-disubstituted 1,2,3-triazoles in minutes at very low catalyst loadings. nih.govacs.org

Reaction conditions such as temperature and solvent also play a crucial role. While many CuAAC reactions proceed efficiently at room temperature, microwave irradiation has been employed to significantly reduce reaction times. nih.govnih.gov The choice of solvent can also impact reaction rates and yields, with solvents like water, t-BuOH/H₂O, and various organic solvents being commonly used. bioclone.netnih.gov

Mechanistic Investigations of CuAAC for Triazole Formation

The mechanism of the CuAAC reaction has been a subject of extensive investigation. It is now widely accepted that the reaction proceeds through a stepwise process involving copper acetylide intermediates. organic-chemistry.orgrsc.org DFT calculations suggest that the reaction is significantly accelerated compared to the uncatalyzed version, with a rate increase of 10⁷ to 10⁸. organic-chemistry.org

Alternative and Sustainable Synthetic Strategies

While CuAAC is a powerful tool, concerns about the potential toxicity of residual copper in certain applications have driven the development of alternative and more sustainable synthetic methods for 1,2,3-triazoles.

Metal-Free Cycloaddition Reactions

Metal-free click chemistry has emerged as an environmentally benign alternative to transition-metal-catalyzed reactions. thieme-connect.com These methods avoid the use of potentially toxic metals, which is particularly important in medicinal chemistry and materials science. thieme-connect.combenthamscience.com

One approach involves the use of organocatalysts to promote the cycloaddition. For instance, enamine and enolate-mediated [3+2] cycloadditions have been developed for the synthesis of functionalized 1,2,3-triazoles. thieme-connect.com Another strategy utilizes tosylhydrazones as precursors for the in situ generation of diazo compounds, which then undergo cycloaddition. This method allows for the synthesis of 1,2,3-triazoles under metal-free, azide-free, and oxidant-free conditions. researchgate.net A metal-free, base-promoted three-component reaction of 1,3-diones, β-nitrostyrenes, and hydrazones has also been reported for the synthesis of triazole-based hybrids. rsc.org

Multi-Component Reaction Design

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules by combining three or more starting materials in a single synthetic operation. nih.gov Several MCR strategies have been developed for the synthesis of 1,2,3-triazoles.

A prominent example is the one-pot, three-component reaction between an organic halide, sodium azide, and a terminal alkyne, catalyzed by copper, to form 1,4-disubstituted 1,2,3-triazoles. nih.gov This approach has been utilized to synthesize 1,2,3-triazole derivatives of dihydropyrimidinones. nih.gov Another MCR design involves the sequential combination of an MCR with an intramolecular azide-alkyne cycloaddition (IAAC) to construct fused 1,2,3-triazole systems. nih.gov Furthermore, metal- and azide-free MCRs have been developed, such as the iodine-mediated formal [2 + 2 + 1] cyclization of methyl ketones, p-toluenesulfonyl hydrazines, and 1-aminopyridinium iodide to produce 4-aryl-NH-1,2,3-triazoles. organic-chemistry.org

Exploitation of Aniline and Derived Azides as Precursors

A common and effective method for synthesizing this compound and its analogs involves the use of aniline and its corresponding azide derivatives as key precursors. This approach typically utilizes the CuAAC reaction, where an aryl azide, derived from an aniline, reacts with a terminal alkyne.

The synthesis of the necessary aryl azide precursor, such as phenyl azide, can be achieved through the diazotization of aniline. mdpi.com This process involves treating aniline with sodium nitrite (B80452) in an acidic solution (e.g., HCl/H₂O) at low temperatures (0 °C) to form a diazonium salt. mdpi.com Subsequent reaction with sodium azide introduces the azide functionality, yielding the desired aryl azide. mdpi.com

Once the aryl azide is prepared, it can be reacted with a suitable alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring. For instance, the reaction of phenyl azide with an appropriate alkyne would lead to the formation of a 1-phenyl-1H-1,2,3-triazole derivative. The specific analogue of this compound formed depends on the substituents present on the alkyne.

A variety of aniline derivatives can be employed in this synthetic route, allowing for the creation of a diverse library of 1,2,3-triazole compounds. nih.gov The position of substituents on the aniline ring can significantly influence the properties of the final product. nih.gov

Table 1: Examples of Aniline-Derived Azides in Triazole Synthesis

Aniline PrecursorAzide IntermediateResulting Triazole StructureReference
AnilinePhenyl azide1-Phenyl-1H-1,2,3-triazole mdpi.com
4-Fluoroaniline1-Azido-4-fluorobenzene1-(4-Fluorophenyl)-1H-1,2,3-triazole rsc.org
4-Chloroaniline1-Azido-4-chlorobenzene1-(4-Chlorophenyl)-1H-1,2,3-triazole nih.gov

Green Chemistry Principles in Synthesis (e.g., Aqueous Mediums)

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods, in line with the principles of green chemistry. rsc.org This includes the use of safer solvents, such as water, and the development of catalyst systems that can be easily recovered and reused. rsc.org

The synthesis of 1,2,3-triazoles has been successfully adapted to aqueous media. nih.gov For example, the copper-catalyzed 1,3-dipolar cycloaddition can be carried out in a mixture of acetonitrile (B52724) and water. organic-chemistry.org The use of water as a solvent is not only environmentally friendly but can also, in some cases, enhance the reaction rate. ijcps.org

Ionic liquids have also emerged as a green alternative to traditional organic solvents for the synthesis of 1,2,3-triazoles. rsc.org These salts, which are liquid at or near room temperature, offer advantages such as low vapor pressure, non-flammability, and high thermal stability. rsc.org

Furthermore, efforts have been made to develop catalytic systems that are more sustainable. This includes the use of recyclable catalysts, such as ion exchange resins like Amberlyst-15, which can be reused multiple times without a significant loss of activity. organic-chemistry.org The development of metal-free synthesis methods is another area of active research, aiming to avoid the use of potentially toxic heavy metals. organic-chemistry.orgnih.gov

Table 2: Green Chemistry Approaches in 1,2,3-Triazole Synthesis

Green Chemistry PrincipleSpecific MethodAdvantageReference
Use of Aqueous MediumCuAAC in MeCN-H₂OEnvironmentally friendly, potentially enhanced reaction rates organic-chemistry.org
Alternative SolventsIonic LiquidsLow vapor pressure, non-flammable, recyclable rsc.org
Recyclable CatalystsAmberlyst-15Catalyst can be reused multiple times organic-chemistry.org
Metal-Free SynthesisIodine-mediated cyclizationAvoids use of potentially toxic heavy metals organic-chemistry.orgnih.gov

Post-Synthetic Functionalization and Derivatization

Post-synthetic modification offers a powerful strategy for diversifying the structure and properties of the this compound scaffold. sioc-journal.cn This approach allows for the introduction of various functional groups at different positions of the molecule, enabling the fine-tuning of its biological activity and other characteristics.

Modifications at the Aniline Moiety

The aniline moiety of this compound provides a versatile handle for a range of chemical transformations. The amino group can undergo various reactions to introduce new substituents. For example, acylation, alkylation, and arylation reactions can be performed to modify the aniline nitrogen.

Functionalization of the Triazole Ring

The 1,2,3-triazole ring itself can also be a site for post-synthetic modification. While the triazole ring is generally considered to be aromatic and stable, certain positions can be functionalized under specific reaction conditions.

One approach involves the direct functionalization of the C-H bonds of the triazole ring. However, this can be challenging due to the relatively low reactivity of these bonds. A more common strategy is to introduce a functional group during the initial synthesis of the triazole ring, which can then be further modified in subsequent steps. For example, a triazole with a halogen substituent can be prepared, which can then participate in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

Additionally, the nitrogen atoms of the triazole ring can be alkylated or arylated to produce N-substituted derivatives. This can be a useful strategy for modulating the electronic properties and steric bulk of the molecule. It has been noted that the 1,2,3-triazole can act as a leaving group in certain nucleophilic aromatic substitution reactions, enabling the introduction of other functionalities.

Chemical Reactivity and Transformation Pathways

Reactivity Profile of the 2H-1,2,3-Triazole Moiety

The 2H-1,2,3-triazole ring is an aromatic heterocycle, a feature that imparts significant stability. acs.orgtandfonline.com Its aromaticity arises from the delocalization of six π-electrons across the five-membered ring. tandfonline.com In the 2-substituted 1,2,3-triazole isomer, the two nitrogen-nitrogen bonds are of approximately equal length, which is a characteristic of this particular substitution pattern. nih.gov The triazole ring is generally stable under a variety of reaction conditions, including exposure to moisture, redox reactions, and both acidic and basic hydrolysis. tandfonline.com

Despite its general stability, the triazole ring can participate in several types of reactions. The nitrogen atoms of the triazole ring possess lone pairs of electrons, allowing them to act as ligands and coordinate with various transition metals, including copper, palladium, ruthenium, and iron. researchgate.net This coordinating ability is fundamental to many of its catalytic and synthetic applications.

Furthermore, functionalization of the triazole ring itself is possible. For instance, 4-bromo-NH-1,2,3-triazoles can be regioselectively alkylated at the N2 position. organic-chemistry.org Subsequent reactions, such as Suzuki cross-coupling, can then be employed to introduce further diversity at the 4-position of the triazole ring. organic-chemistry.org The triazole ring can also be synthesized through various methods, including the well-known Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne, often catalyzed by copper(I) in what is popularly known as "click chemistry". acs.orgtandfonline.com

Chemical Transformations Involving the Aniline (B41778) Substituent

The aniline portion of 3-(2H-1,2,3-triazol-4-yl)aniline exhibits reactivity characteristic of a primary aromatic amine. The amino group (-NH2) is a strong activating group, making the aromatic ring electron-rich and thus highly susceptible to electrophilic aromatic substitution reactions. chemistrysteps.com

Key transformations involving the aniline substituent include:

Diazotization: The primary amino group can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid). Arenediazonium salts are versatile intermediates that can undergo a variety of nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. chemistrysteps.com

Acylation: The amino group can be readily acylated to form an amide. This transformation is often used as a protective strategy to moderate the high reactivity of the aniline ring during other reactions, such as halogenation. chemistrysteps.com The resulting amide is less activating than the amino group because the nitrogen's lone pair is delocalized by resonance with the carbonyl group. chemistrysteps.com

Alkylation: The nitrogen of the amino group can be alkylated, although direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products.

Halogenation: Due to the strong activating nature of the amino group, direct halogenation of aniline typically leads to polysubstitution. chemistrysteps.com To achieve monosubstitution, the reactivity is often tempered by first converting the amino group to an amide. chemistrysteps.com

Sulfonation: Direct sulfonation of aniline can be achieved by heating with concentrated sulfuric acid, typically yielding the para-substituted product. chemistrysteps.com

The basicity of the aniline nitrogen is influenced by the electronic nature of the triazole substituent. The presence of electron-donating or electron-withdrawing groups on the aniline ring can modulate its basicity. chemistrysteps.com

Intramolecular Cyclization and Rearrangement Processes

The juxtaposition of the triazole and aniline moieties in this compound and its derivatives can facilitate intramolecular reactions, leading to the formation of fused heterocyclic systems.

One notable example is the silver-catalyzed cascade cyclization of 2-(1H-1,2,3-triazol-5-yl)anilines with 2-alkynylbenzaldehydes. This process involves an initial condensation to form an imine, followed by a series of intramolecular amination reactions involving the triazole nitrogen and the newly formed imine, ultimately constructing complex pentacyclic fused 1,2,3-triazoles through the formation of three new C-N bonds in a single operation. semanticscholar.org

Another relevant transformation is the Dimroth rearrangement, which involves the isomerization of heterocyclic systems through ring-opening and ring-closure sequences. nih.gov While not a direct reaction of this compound itself, related triazolo-pyrimidine systems can undergo this acid-catalyzed rearrangement. nih.gov This type of rearrangement highlights the potential for the triazole ring to participate in dynamic structural reorganizations. The accepted mechanism for the Dimroth rearrangement involves protonation, ring opening, tautomerization, ring closure, and deprotonation. nih.gov

Coupling Reactions for the Construction of Hybrid Architectures

This compound is a valuable building block for the synthesis of more complex, hybrid molecules, largely through various coupling reactions. The presence of both the triazole and aniline functionalities allows for a range of coupling strategies.

The aniline moiety's primary amino group can be diazotized to form a diazonium salt, which can then participate in azo coupling reactions with electron-rich aromatic compounds like phenols and other anilines to form colorful azo compounds. chemistrysteps.com

More advanced cross-coupling reactions are also prevalent. The triazole ring itself can be formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". In the context of synthesizing derivatives of the title compound, an appropriately substituted aniline azide could be reacted with a terminal alkyne. nih.govmdpi.com

The aniline functionality can also be a handle for palladium-catalyzed cross-coupling reactions . For instance, after conversion to a halide or triflate, Suzuki, Heck, or Buchwald-Hartwig amination reactions could be employed to form new carbon-carbon or carbon-nitrogen bonds.

The following table summarizes some of the coupling reactions used to create hybrid structures from triazole and aniline precursors.

Coupling ReactionReactantsCatalyst/ReagentProduct Type
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Aryl azides, terminal alkynesCopper(I) salt1,4-Disubstituted 1,2,3-triazoles
Suzuki Coupling4-Bromo-2-substituted-1,2,3-triazoles, boronic acidsPalladium catalyst2,4-Disubstituted 1,2,3-triazoles
Azo CouplingArenediazonium salts, activated aromatic rings (e.g., phenols, anilines)-Azo compounds
Multicomponent Reaction2-Azidobenzaldehyde, anthranilamide, terminal alkynesCopper(I) iodide, triethylamineQuinazolinones functionalized with 1,2,3-triazoles

These coupling strategies are instrumental in medicinal chemistry for creating libraries of hybrid molecules for drug discovery. nih.govnih.gov For example, new hybrid compounds of 1,4-disubstituted 1,2,3-triazoles have been synthesized and evaluated for their biological activities. nih.gov

Advanced Spectroscopic and Structural Characterization Techniques

Spectroscopic Methods for Molecular Structure Assignment (e.g., NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule.

¹H NMR: A proton NMR spectrum would confirm the number of distinct proton environments in the molecule. For 3-(2H-1,2,3-triazol-4-yl)aniline, one would expect to see characteristic signals for the protons on the aniline (B41778) ring, the triazole ring, and the amine (NH₂) group. The splitting patterns (singlets, doublets, triplets) and coupling constants of the aromatic protons would clarify the substitution pattern on the benzene (B151609) ring. The chemical shift of the triazole proton would help distinguish it from the phenyl protons.

¹³C NMR: A carbon NMR spectrum would reveal the number of unique carbon atoms. Signals would be expected for the carbons of the aniline ring and the two distinct carbons of the 1,2,3-triazole ring. The chemical shifts would indicate the electronic environment of each carbon atom.

¹H NMR Data (Predicted)

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aniline -NH₂Broad Singlets
Aromatic -CH~6.5 - 7.5m
Triazole -CH~7.5 - 8.5s
No experimental data was found in the searched sources.

¹³C NMR Data (Predicted)

CarbonPredicted Chemical Shift (δ, ppm)
Aromatic C-NH₂~140 - 150
Aromatic C-H~110 - 130
Aromatic C-Triazole~130 - 140
Triazole C-H~120 - 130
Triazole C-Aryl~140 - 150
No experimental data was found in the searched sources.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to:

N-H stretching from the aniline's primary amine group, typically appearing as two distinct peaks in the 3300-3500 cm⁻¹ region.

Aromatic C-H stretching just above 3000 cm⁻¹.

C=C stretching within the aromatic and triazole rings, in the 1450-1600 cm⁻¹ range.

C-N stretching vibrations, typically found in the 1250-1350 cm⁻¹ region.

N=N stretching of the triazole ring.

IR Absorption Data (Predicted)

Functional GroupPredicted Wavenumber (cm⁻¹)
N-H Stretch (Amine)3300 - 3500
Aromatic C-H Stretch3000 - 3100
C=C Stretch (Aromatic)1450 - 1600
C-N Stretch1250 - 1350
No experimental data was found in the searched sources.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental composition. The fragmentation pattern can also offer structural clues. For this compound (molecular formula C₈H₈N₄), the monoisotopic mass is 160.07489 Da. Predicted mass spectrometry data for various adducts of the compound have been calculated. uni.lu

Predicted Mass Spectrometry Data for C₈H₈N₄ uni.lu

AdductMass-to-Charge Ratio (m/z)Predicted Collision Cross Section (CCS) (Ų)
[M+H]⁺161.08217131.4
[M+Na]⁺183.06411140.3
[M-H]⁻159.06761132.9
[M+NH₄]⁺178.10871148.6
[M+K]⁺199.03805136.2
[M]⁺160.07434127.6
Data is based on predictions for 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride. uni.lu

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking.

For this compound, an X-ray crystal structure analysis would reveal:

The planarity of the triazole and benzene rings.

The specific bond lengths and angles within the entire molecule, confirming the connectivity established by spectroscopy.

The packing of molecules in the crystal lattice and the nature of intermolecular forces that stabilize the solid-state structure.

Despite the importance of this technique, no experimental X-ray crystallographic data for this compound has been found in the searched scientific literature.

Crystallographic Data

ParameterValue
Crystal SystemNot Available
Space GroupNot Available
Unit Cell DimensionsNot Available
Volume (V)Not Available
Density (calculated)Not Available
No experimental data was found in the searched sources.

Theoretical and Computational Chemical Investigations

Quantum Chemical Calculations (e.g., DFT)

Density Functional Theory (DFT) has become a central tool for investigating the properties of triazole derivatives. dergipark.org.tr By solving the Schrödinger equation within the framework of DFT, researchers can accurately predict a wide range of molecular properties. The B3LYP functional, combined with various basis sets such as 6-31G* or 6-311G(d,p), is commonly employed for these calculations, providing a reliable balance between computational cost and accuracy. dergipark.org.trfrontiersin.orgscispace.com These studies typically begin with the optimization of the molecular geometry to find the lowest energy structure. dergipark.org.tr

The electronic structure of a molecule is fundamental to its chemical behavior. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of chemical reactivity and stability; a larger gap suggests higher stability and lower reactivity. dergipark.org.tr

For instance, in studies of phenyl-1,2,3-triazole derivatives as corrosion inhibitors, a higher HOMO energy and lower LUMO energy are often correlated with better inhibition efficiency. This is because a high HOMO energy facilitates adsorption onto a metal surface through electron donation, while a low LUMO energy allows for back-donation from the metal's d-orbitals to the inhibitor molecule, strengthening the interaction. researchgate.net

The distribution of electronic charge within the molecule, often visualized through molecular electrostatic potential (MEP) maps, reveals the regions most susceptible to electrophilic and nucleophilic attack. In phenyl-1,2,3-triazole derivatives, the nitrogen atoms of the triazole ring are typically regions of high negative charge, making them likely sites for protonation and coordination to metal ions. researchgate.net

Table 1: Calculated Quantum Chemical Parameters for Representative Phenyl-1,2,3-Triazole Derivatives Note: The values presented here are illustrative and are based on data for various phenyl-1,2,3-triazole derivatives from corrosion inhibition studies. The specific values can vary depending on the substituents and the computational methods used.

DerivativeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Dipole Moment (Debye)
1-Phenyl-1H-1,2,3-triazole-6.89-0.756.144.21
1-(4-Methoxyphenyl)-1H-1,2,3-triazole-6.54-0.685.865.32
1-(4-Nitrophenyl)-1H-1,2,3-triazole-7.52-2.115.412.15

Computational methods are also invaluable for interpreting and predicting spectroscopic data. Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies can aid in the structural elucidation of newly synthesized compounds. researchgate.netnih.gov For example, calculated ¹H and ¹³C NMR chemical shifts, after appropriate scaling, can be compared with experimental spectra to confirm the proposed structure of a phenyl-1,2,3-triazole derivative. nih.gov

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of these compounds. acs.org This is particularly useful for understanding the electronic transitions responsible for their photophysical properties, such as fluorescence. The calculations can identify the orbitals involved in the main electronic transitions, providing a detailed picture of the molecule's interaction with light. acs.org

Phenyl-1,2,3-triazole derivatives can exist in different conformations, particularly due to the rotation around the single bond connecting the phenyl and triazole rings. Computational studies can map the potential energy surface associated with this rotation to identify the most stable conformer(s) and the energy barriers between them. The planarity or non-planarity of the molecule can significantly influence its electronic properties and intermolecular interactions.

In some cases, different tautomers of the triazole ring may also exist. DFT calculations can determine the relative energies of these tautomers, predicting which form is most likely to be present under given conditions. tandfonline.com For instance, investigations into 1,2,4-triazole (B32235) derivatives have used molecular dynamics simulations to assess the stability of different tautomeric forms in various media, such as in a vacuum, water, and acidic solutions. tandfonline.com

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry provides a powerful platform for investigating the mechanisms of chemical reactions. For phenyl-1,2,3-triazoles, a key synthetic route is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." mdpi.com Theoretical studies have been instrumental in elucidating the step-by-step mechanism of this reaction. These studies model the energies of reactants, intermediates, transition states, and products to map out the most favorable reaction pathway.

The generally accepted mechanism involves the formation of a copper acetylide, which then reacts with the azide (B81097) to form a six-membered copper-containing intermediate. mdpi.com This intermediate then undergoes ring contraction and protonation to yield the 1,2,3-triazole product and regenerate the copper(I) catalyst. mdpi.com Computational modeling has helped to refine this picture, providing detailed information about the geometry and electronic structure of the transition states, which are fleeting and difficult to study experimentally. Similar computational approaches have been applied to understand the multi-step synthesis of more complex triazole-containing bi-heterocycles. researchgate.net

Intermolecular Interaction Studies (e.g., Adsorption Mechanisms)

The way in which phenyl-1,2,3-triazole derivatives interact with other molecules or surfaces is crucial for many of their applications, such as in materials science and medicinal chemistry. Computational modeling, including both DFT and molecular dynamics (MD) simulations, can provide atomic-level insights into these interactions.

A significant area of research has been the study of triazole derivatives as corrosion inhibitors for metals like steel in acidic media. dergipark.org.trscispace.comresearchgate.net In this context, computational studies model the adsorption of the inhibitor molecule onto a metal surface (e.g., an iron cluster). researchgate.net These models show that adsorption can occur through a combination of physisorption (electrostatic interactions, van der Waals forces) and chemisorption (the formation of coordinate bonds between the nitrogen atoms of the triazole ring and the metal atoms). scispace.com

MD simulations can further explore the dynamics of the adsorption process, showing how a large number of inhibitor molecules arrange themselves on the metal surface over time. dergipark.org.tr The binding energy between the inhibitor and the surface can be calculated, providing a quantitative measure of the strength of the adsorption. dergipark.org.tr These studies consistently show that the triazole ring and its substituents play a key role in the adsorption process, anchoring the molecule to the surface and forming a protective layer.

Emerging Applications in Materials Science and Chemical Technologies

Anti-Corrosion Agent Development

The development of effective anti-corrosion agents is a significant area of research, and triazole derivatives have emerged as a promising class of inhibitors. Organic compounds containing heteroatoms like nitrogen, sulfur, and oxygen, along with aromatic rings, are known to be efficient in mitigating metal corrosion. acs.org These molecules function by adsorbing onto the metal surface, creating a protective barrier that isolates the metal from the corrosive environment. acs.org

The efficacy of 3-(2H-1,2,3-triazol-4-yl)aniline as a corrosion inhibitor can be attributed to the synergistic action of its constituent parts. The 1,2,3-triazole ring is rich in nitrogen atoms with lone pairs of electrons and possesses a stable π-electron system. These features facilitate strong adsorption onto the d-orbitals of metals like steel and copper. Current time information in Bangalore, IN. This interaction forms a stable, protective film on the metal surface. The aniline (B41778) moiety provides additional adsorption sites through its amino group and phenyl ring, enhancing the molecule's ability to cover the surface and block corrosive agents. nih.gov

Studies on various triazole derivatives have demonstrated their high inhibition efficiency. For instance, certain derivatives have shown efficiencies exceeding 95% for mild steel in acidic solutions. Current time information in Bangalore, IN. The mechanism of inhibition is often a mix of physical adsorption (electrostatic interactions) and chemical adsorption (chemisorption), leading to a durable protective layer. nih.gov The adsorption behavior of these inhibitors often follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. nih.gov

Table 1: Corrosion Inhibition Data for Selected Triazole Derivatives

Inhibitor Metal Corrosive Medium Max. Inhibition Efficiency (%) Reference
Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate Mild Steel 1.0 M HCl 95.3 Current time information in Bangalore, IN.
2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetohydrazide Mild Steel 1.0 M HCl 95.0 Current time information in Bangalore, IN.
3-(1,3-oxazol-5-yl)aniline Mild Steel 1 M HCl 93.5 nih.gov

This table presents data for compounds structurally related to this compound to illustrate the general effectiveness of triazole and aniline derivatives as corrosion inhibitors.

Integration into Advanced Functional Materials

The versatility of the this compound structure allows for its incorporation into a variety of advanced materials, imparting specific functions related to its chemical and physical properties.

Polymeric Materials and Surface Coatings

Molecules rich in 1,2,3-triazole units are gaining significant attention in polymer and materials science for their use in high-performance functional coatings. rsc.org The triazole ring is exceptionally stable and can be synthesized with high efficiency, making it an ideal component for durable materials. rsc.org this compound can be integrated into polymeric structures either as a monomer or as a functional additive.

When used as a monomer, the aniline group can undergo polymerization, such as chemical oxidative polymerization, to form polyaniline-type chains. researchgate.net The resulting polymer would feature pendant triazole rings, which can enhance the thermal stability, mechanical properties, and corrosion resistance of the material. Alternatively, the compound can be grafted onto existing polymer backbones to functionalize surfaces, creating coatings with enhanced protective capabilities against corrosion or microbial growth. rsc.org The synthesis of hyperbranched urethane-triazole polymers demonstrates the utility of triazole-containing monomers in creating complex, soluble, and highly functional polymeric materials. epa.gov

Chromophoric Systems (e.g., Dyes, Pigments)

The aniline group in this compound is a key functional group for the synthesis of chromophores, particularly azo dyes. wikipedia.org Azo dyes, characterized by the -N=N- functional group, constitute the largest and most important class of commercial synthetic colorants, used extensively in the textile, leather, and paper industries. nih.govwikipedia.orgroadmaptozero.com

The synthesis involves a process called diazotization, where the primary aromatic amine (the aniline part of the molecule) is converted into a diazonium salt using a reagent like sodium nitrite (B80452) in an acidic solution. nih.gov This highly reactive diazonium salt then acts as an electrophile in a coupling reaction with an electron-rich coupling component, such as a phenol (B47542) or another aniline derivative, to form the stable azo dye. nih.gov A patent from 1970 described the creation of quaternized azo dyestuffs using aminophenyl-triazoles as the diazo component, highlighting the long-standing application of this chemical class in dye manufacturing. google.com The specific triazole derivative can influence the final color and properties of the dye.

Photophysical and Optoelectronic Applications (e.g., OLEDs, Solar Cells, Photostabilizers)

The conjugated system formed by the linkage of the phenyl and triazole rings gives this compound potential for applications in photophysical and optoelectronic devices. The optimization of the electronic properties of ligands plays a crucial role in enhancing the photochemical and photophysical characteristics of metal complexes. acs.org Triazole derivatives are known to form stable complexes with transition metals, and these complexes can exhibit useful luminescent properties. nih.gov

While specific research on this compound in OLEDs or solar cells is not widely documented, related structures are being explored. The ability of triazole-based ligands to act as "antenna" in metal complexes allows for efficient light absorption and energy transfer, a key process in applications like photodynamic therapy and bioimaging. nih.gov This suggests potential for use as photosensitizers or components in light-harvesting systems. Furthermore, the inherent stability of the triazole ring could contribute to the development of more robust photostabilizers, which protect materials from degradation by UV light.

Role in Chemical Sensing and Detection Systems

The structure of this compound is well-suited for applications in chemical sensing. The triazole ring and the aniline group both contain nitrogen atoms with lone pairs of electrons, making them excellent binding sites for various analytes, especially metal ions. nanobioletters.comnih.gov Triazole-derived compounds have been successfully developed as chemosensors that can selectively detect cations, anions, and even biologically important molecules. nanobioletters.com

The detection mechanism often relies on a change in the sensor molecule's photophysical properties upon binding with an analyte. For example, a sensor might be designed to fluoresce, and this fluorescence could be "turned off" (quenched) or "turned on" when it binds to a specific metal ion. nih.gov The coordination between the triazole's nitrogen atoms and a metal ion can alter the electronic structure of the molecule, leading to a measurable change in its absorption or emission spectrum. nih.gov For instance, triazole derivatives have been engineered to be highly selective for detecting ions such as Fe²⁺, Hg²⁺, Cu²⁺, and Co²⁺. nanobioletters.comnih.gov The specificity of the sensor can be tuned by modifying the substituents on the triazole and aniline rings.

Catalysis and Ligand Design for Chemical Reactions

In the field of catalysis, this compound and its derivatives serve as versatile ligands for the synthesis of transition metal complexes. The nitrogen atoms of the triazole ring and the amino group can coordinate with a metal center, stabilizing it and modulating its catalytic activity. nih.gov

A particularly significant application is in the formation of N-heterocyclic carbene (NHC) complexes. 1,2,3-triazolylidenes, which can be generated from triazolium salt precursors, have emerged as a powerful subclass of NHC ligands. rsc.org These mesoionic carbenes are strong electron donors, often more so than traditional imidazol-2-ylidenes, which can lead to highly active and stable catalysts for a variety of chemical transformations. acs.orgrsc.org Metal complexes featuring triazine-based PNP pincer ligands, which share structural similarities with triazoles, have shown promise in catalytic reactions like the dehydrogenation of alcohols. acs.org The ability to easily synthesize and modify the triazole structure allows for the fine-tuning of the electronic and steric properties of the resulting catalyst, making these ligands valuable tools in modern synthetic chemistry. rsc.org

Future Research Directions and Unexplored Avenues

Development of Highly Efficient and Selective Synthetic Routes

While methods exist for the synthesis of triazole-containing compounds, the future demands greener, more efficient, and highly selective protocols. The development of such routes for 3-(2H-1,2,3-triazol-4-yl)aniline is a primary area for future investigation.

A significant focus will be on the advancement of "click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is a cornerstone for 1,2,3-triazole synthesis. researchgate.net Future work should aim to develop novel catalytic systems that are more economical and environmentally friendly, potentially using earth-abundant metals or even metal-free conditions. Research into one-pot, multi-component reactions that combine azide (B81097) formation and cycloaddition in a single step from readily available starting materials would represent a substantial leap in efficiency. researchgate.net For instance, developing a one-pot synthesis starting from 3-ethynylaniline (B136080) and an azide source would streamline the production of the target molecule.

Furthermore, exploring alternative cycloaddition strategies is crucial. Ruthenium-catalyzed methods have shown promise for creating specific isomers of substituted triazoles and could be adapted to provide selective access to the desired aniline (B41778) derivative. consensus.app The use of unconventional energy sources like ultrasound or microwave irradiation, which have been shown to accelerate reaction times and improve yields in the synthesis of other 1,2,3-triazoles, should be systematically investigated for the synthesis of this compound. nih.gov

Table 1: Comparison of Potential Synthetic Strategies

Synthetic StrategyPotential AdvantagesKey Research Focus
Advanced CuAAC High yields, high selectivity, mild conditions. researchgate.netDevelopment of cheaper, recyclable, or metal-free catalysts.
Ruthenium Catalysis Access to alternative isomers, potential for novel reactivity. consensus.appCatalyst optimization, substrate scope expansion.
One-Pot Reactions Increased efficiency, reduced waste, lower cost. researchgate.netDesigning tandem reactions that minimize purification steps.
Energy-Assisted Synthesis Faster reaction times, potentially higher yields. nih.govSystematic study of microwave and ultrasound parameters.

Deeper Exploration of Unconventional Reactivity

The 1,2,3-triazole ring is often considered a stable linker, but its reactivity is more complex and offers avenues for novel transformations. Future research should delve into the unconventional reactivity of the triazole and aniline moieties within this compound.

One promising area is the exploration of C-H activation reactions. Direct functionalization of the C-H bonds on both the triazole and the aniline rings would bypass the need for pre-functionalized starting materials, offering a more atom-economical approach to creating complex derivatives. Dehydrogenative cross-coupling reactions, potentially aided by palladium catalysis, could enable the direct arylation or alkylation of the triazole ring. researchgate.net

Another frontier is the investigation of ring-opening or rearrangement reactions. Under specific conditions, such as with rhodium catalysts, N-sulfonyl-1,2,3-triazoles can undergo transannulation reactions with alkynes to form substituted pyrroles. beilstein-journals.org Investigating whether the N-H triazole in this compound could be derivatized and induced to undergo similar transformations could lead to entirely new heterocyclic scaffolds. beilstein-journals.org Similarly, the triazole ring can act as a leaving group in certain nucleophilic aromatic substitution (SNAr) reactions, a reactivity pattern that remains largely unexplored for this class of compounds. beilstein-journals.org

Sophisticated Computational Studies for Predictive Design

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental work, saving both time and resources. For this compound, sophisticated computational studies are a vital avenue for future research.

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to understand the electronic structure, stability of different tautomers, and reactivity of the molecule. researchgate.net These studies can predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new reactions. nih.gov Furthermore, computational models can help elucidate the mechanisms of catalytic reactions, aiding in the design of more efficient catalysts for its synthesis. organic-chemistry.org

Molecular docking simulations are another critical area. By modeling how derivatives of this compound might bind to the active sites of enzymes or receptors, researchers can pre-screen virtual libraries of compounds for potential biological activity. nih.gov This approach has been used successfully for other triazole-containing compounds to identify potential inhibitors for enzymes like carbonic anhydrase or targets in cancer therapy. nih.govnih.gov In silico tools like SwissADME can predict pharmacokinetic properties (absorption, distribution, metabolism, and excretion), helping to prioritize the synthesis of derivatives with better drug-like characteristics. nih.gov

Table 2: Application of Computational Methods

Computational MethodResearch GoalPredicted Outcome
Density Functional Theory (DFT) Elucidate electronic structure and reactivity. nih.govIdentification of reactive sites, prediction of reaction pathways.
Molecular Docking Screen for potential biological targets. nih.govPrioritization of derivatives for synthesis and biological testing.
ADME Prediction Evaluate drug-likeness of virtual compounds. nih.govDesign of molecules with improved pharmacokinetic profiles.

Novel Applications in Sustainable Chemistry and Advanced Materials

The unique structural features of this compound make it an attractive building block for new materials and applications in sustainable chemistry. Future research should focus on leveraging its properties to create functional and environmentally benign products.

In sustainable chemistry, the use of aqueous media for the synthesis of triazole derivatives is a promising green approach that should be further explored. nih.gov Beyond its synthesis, the compound itself could serve as a scaffold for creating new catalysts or ligands for green chemical transformations.

In the realm of advanced materials, the rigid, aromatic nature of the triazole ring combined with the reactive aniline group opens up possibilities for polymer chemistry. It could be used as a monomer to create novel polyamides, polyimides, or epoxy resins with enhanced thermal stability and specific electronic properties. The triazole moiety is known to participate in hydrogen bonding and coordination with metal ions, suggesting that polymers incorporating this unit could have applications in sensors, membranes for separation processes, or as corrosion inhibitors. The inherent fluorescence of some triazole derivatives also points toward potential applications in organic light-emitting diodes (OLEDs) or as fluorescent probes. beilstein-journals.org

Q & A

Q. How can I optimize the synthesis of 3-(2H-1,2,3-triazol-4-yl)aniline to improve yield and purity?

  • Methodological Answer : Optimization can be achieved by adjusting reaction conditions such as temperature, solvent choice, and catalyst loading. For example, microwave-assisted synthesis (e.g., 65–86% yields for triazole derivatives) reduces reaction time compared to conventional heating . Using a stable Cu(I) catalyst supported on weakly acidic polyacrylate resin enhances regioselectivity in Huisgen cycloaddition, minimizing side products . Purification via column chromatography or recrystallization (e.g., using ethanol/water mixtures) is critical for isolating high-purity products, as demonstrated in triazole-aniline syntheses .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer : Combine 1^1H and 13^13C NMR to identify aromatic protons (δ 6.5–8.0 ppm) and triazole ring carbons (δ 120–150 ppm). IR spectroscopy confirms NH2_2 stretches (~3400 cm1^{-1}) and triazole C=N bonds (~1600 cm1^{-1}) . High-resolution mass spectrometry (HRMS) or ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 175.09). For regioisomer differentiation (1H- vs. 2H-triazole), NOESY or 1^1H-15^15N HMBC NMR can resolve positional ambiguity .

Q. What are the best practices for applying click chemistry (Huisgen cycloaddition) to synthesize triazole-containing anilines?

  • Methodological Answer : Use Cu(I) catalysts (e.g., CuBr/ligand systems) to ensure regioselective 1,4-disubstituted triazole formation. Avoid protic solvents, which can deactivate the catalyst. Monitor reaction progress via TLC or in situ IR. For air-sensitive conditions, employ Schlenk techniques or inert atmospheres. Post-reaction, remove copper residues using EDTA washes or silica gel filtration .

Advanced Research Questions

Q. How do I resolve discrepancies in crystallographic data when refining the structure of this compound derivatives?

  • Methodological Answer : Use SHELXL for refinement, leveraging its robust handling of high-resolution or twinned data. For problematic electron density maps, test alternative space groups or apply twin refinement (e.g., BASF parameter adjustment). Validate hydrogen bonding and π-stacking interactions using Mercury or OLEX2 visualization tools. Cross-check with spectroscopic data to resolve ambiguities in atomic positions .

Q. What strategies can differentiate regioisomers in triazole-aniline compounds, such as 1H- vs. 2H-triazole substitution?

  • Methodological Answer : X-ray crystallography is definitive for assigning regiochemistry. For solution-phase analysis, use 1^1H-15^15N HMBC NMR to correlate triazole nitrogen environments with adjacent protons. UV-Vis and fluorescence spectroscopy may also reveal distinct absorption/emission profiles due to electronic differences between regioisomers .

Q. How can I design a study to evaluate the biological activity of this compound derivatives?

  • Methodological Answer : Conduct in vitro assays (e.g., antimicrobial susceptibility testing) using standardized protocols (CLSI guidelines). For structure-activity relationship (SAR) studies, systematically vary substituents on the aniline or triazole moieties. Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., fungal CYP51). Validate results with in vivo models (e.g., zebrafish infection assays) .

Q. What experimental approaches address low yields in multi-step syntheses of triazole-aniline conjugates?

  • Methodological Answer : Identify rate-limiting steps via kinetic profiling (e.g., in situ IR monitoring). Optimize protecting groups for the aniline NH2_2 (e.g., Boc or acetyl) to prevent side reactions. Employ flow chemistry for exothermic steps (e.g., azide formation) to improve scalability and safety. Use design of experiments (DoE) to statistically optimize variables like temperature, stoichiometry, and solvent polarity .

Q. How does catalyst choice impact the synthesis of triazole-aniline derivatives under click chemistry conditions?

  • Methodological Answer : Heterogeneous catalysts (e.g., Cu(I)-resin systems) enhance recyclability and reduce metal contamination. Ligand-free Cu(I) in DMSO accelerates reactions but may require stringent purification. For enantioselective variants, chiral ligands like tris(triazolyl)methanol improve stereocontrol. Catalyst stability can be assessed via ICP-MS to quantify copper leaching .

Q. What computational methods are suitable for predicting the physicochemical properties of this compound?

  • Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict electronic properties (HOMO-LUMO gaps, dipole moments). Molecular dynamics (MD) simulations (AMBER force field) model solvation effects and aggregation behavior. QSAR models correlate structural descriptors (e.g., LogP, polar surface area) with solubility or permeability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.